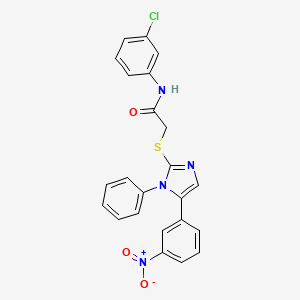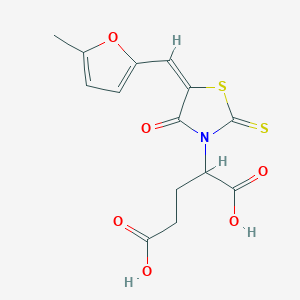![molecular formula C20H25F3N4OS B2799787 N-(2-Cyano-3-methylbutan-2-yl)-2-[1-propyl-6-(trifluoromethyl)benzimidazol-2-yl]sulfanylpropanamide CAS No. 1031523-60-0](/img/structure/B2799787.png)
N-(2-Cyano-3-methylbutan-2-yl)-2-[1-propyl-6-(trifluoromethyl)benzimidazol-2-yl]sulfanylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-Cyano-3-methylbutan-2-yl)-2-[1-propyl-6-(trifluoromethyl)benzimidazol-2-yl]sulfanylpropanamide is a useful research compound. Its molecular formula is C20H25F3N4OS and its molecular weight is 426.5. The purity is usually 95%.
BenchChem offers high-quality N-(2-Cyano-3-methylbutan-2-yl)-2-[1-propyl-6-(trifluoromethyl)benzimidazol-2-yl]sulfanylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Cyano-3-methylbutan-2-yl)-2-[1-propyl-6-(trifluoromethyl)benzimidazol-2-yl]sulfanylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Agricultural Applications
Polymeric and Solid Lipid Nanoparticles for Sustained Release of Fungicides : Studies have demonstrated the use of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for fungicides, such as carbendazim and tebuconazole, highlighting their potential for enhancing the efficacy and reducing the environmental impact of agricultural chemicals (Campos et al., 2015).
Antimicrobial Research
Novel Benzimidazole Derivatives as Anti-Helicobacter pylori Agents : Research into benzimidazole derivatives has yielded compounds with potent and selective activity against Helicobacter pylori, offering new avenues for treating infections resistant to conventional antibiotics (Carcanague et al., 2002).
Synthetic Chemistry and Catalysis
Imidazo[1,5-a]pyridin-3-ylidene/Thioether Mixed C/S Ligands : The development of chiral imidazo[1,5-a]pyridinium salts and their application in catalysis showcases the potential of utilizing benzimidazole and related structures in synthesizing complex chemical entities (Roseblade et al., 2007).
Drug Discovery and Development
PARP Inhibitors for Cancer Treatment : The synthesis and evaluation of benzimidazole carboxamide PARP inhibitors, such as ABT-888, underline the critical role of these compounds in the development of new therapies for cancer, demonstrating their utility in medicinal chemistry (Penning et al., 2009).
Electrophysiological Research
Selective Class III Agents for Cardiac Arrhythmias : N-Substituted imidazolylbenzamides have been synthesized and evaluated for their cardiac electrophysiological activity, indicating their potential as therapeutic agents for managing arrhythmias (Morgan et al., 1990).
properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[1-propyl-6-(trifluoromethyl)benzimidazol-2-yl]sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N4OS/c1-6-9-27-16-10-14(20(21,22)23)7-8-15(16)25-18(27)29-13(4)17(28)26-19(5,11-24)12(2)3/h7-8,10,12-13H,6,9H2,1-5H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLCXEYQWASSSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)C(F)(F)F)N=C1SC(C)C(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-6,7-dihydrobenzo[d]thiazol-4(5H)-one](/img/structure/B2799704.png)
![2-[1-(Dimethylamino)propan-2-yloxy]acetic acid](/img/structure/B2799706.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol dihydrochloride](/img/structure/B2799709.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/structure/B2799711.png)

![N-(4-fluoro-2-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2799713.png)



![Benzo[b]thiophen-2-yl(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2799723.png)
![4-fluoro-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2799724.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2799725.png)